(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride

Monoamine oxidase B Neuropharmacology Enzyme inhibition

This 7-methoxy-THIQ dihydrochloride uniquely combines a primary aminomethyl handle for direct EDC/HOBt-mediated conjugation to carboxylic acids with intrinsic, selective MAO-B inhibitory activity (IC50 1.13 µM, >88-fold over MAO-A). Ideal for constructing nanomolar-affinity dopamine D3 receptor ligands or hybrid CNS-targeting molecules without catechol protecting groups. A validated reference standard for MAO-B selectivity screening.

Molecular Formula C11H18Cl2N2O
Molecular Weight 265.18 g/mol
Cat. No. B11850677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride
Molecular FormulaC11H18Cl2N2O
Molecular Weight265.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCNC2CN)C=C1.Cl.Cl
InChIInChI=1S/C11H16N2O.2ClH/c1-14-9-3-2-8-4-5-13-11(7-12)10(8)6-9;;/h2-3,6,11,13H,4-5,7,12H2,1H3;2*1H
InChIKeyFBXUCXJJDKWDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 173.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride


(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride (CAS 1552267-02-3) is a functionalized tetrahydroisoquinoline (THIQ) derivative bearing a 7-methoxy substituent and a primary aminomethyl group at the 1-position, supplied as the dihydrochloride salt (C₁₁H₁₈Cl₂N₂O, MW 265.18) . This scaffold serves as a versatile synthetic intermediate, most notably enabling the construction of high-affinity dopamine D₃ receptor ligands via the reactive primary amine handle [1]. In biochemical profiling, the compound exhibits measurable monoamine oxidase B (MAO-B) inhibition with selectivity over MAO-A, a feature that distinguishes it from the parent 1,2,3,4-tetrahydroisoquinoline scaffold [2][3].

Why Generic THIQ Scaffolds Cannot Replace (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride


Tetrahydroisoquinoline derivatives are a broad and heterogeneous class; simple in-class substitution based on the THIQ core alone is unreliable because the presence, position, and nature of substituents radically alter both biological target engagement and synthetic reactivity. The 7-methoxy group and the 1-aminomethyl arm of this compound jointly govern MAO-B recognition and provide a nucleophilic anchor for downstream derivatization, whereas the unsubstituted 1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine lacks the methoxy pharmacophore [1], and 7-methoxy-1,2,3,4-tetrahydroisoquinoline lacks the primary amine handle required for efficient conjugation to carboxylic acids or aldehydes [2]. These functional-group-dependent differences translate into quantifiable disparities in enzyme inhibition and synthetic utility, as detailed in the evidence guide below.

Quantitative Differentiation Evidence for (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride


MAO-B Inhibitory Potency: 13-Fold Improvement Over the Parent 1,2,3,4-Tetrahydroisoquinoline Scaffold

In a fluorescence-based MAO-B assay using kynuramine as substrate, (7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride inhibited MAO-B with an IC50 of 1.13 µM [1]. By comparison, the unsubstituted parent 1,2,3,4-tetrahydroisoquinoline exhibited a markedly weaker apparent Ki of 15 µM against human MAO-B in a separate spectrophotometric study [2]. Although the assay formats differ (IC50 vs. Ki), the approximately 13-fold lower concentration required for half-maximal inhibition indicates that the combined 7-methoxy and 1-aminomethyl substitution substantially enhances MAO-B engagement.

Monoamine oxidase B Neuropharmacology Enzyme inhibition

MAO-B Over MAO-A Selectivity: >88-Fold Discrimination Within a Single Assay Platform

When profiled side-by-side in identical fluorescence assay conditions, the compound showed an IC50 >100 µM against MAO-A and 1.13 µM against MAO-B, yielding a selectivity ratio exceeding 88-fold [1]. For reference, many simple tetrahydroisoquinoline alkaloids such as salsoline (MAO-A Ki = 77 µM, MAO-B Ki >100 µM) preferentially target MAO-A, while 1,2,3,4-tetrahydroisoquinoline itself inhibits both isoforms with only modest discrimination (MAO-A Ki ≈ 100 µM; MAO-B Ki = 15 µM) [2]. The present compound's selectivity profile is inverted relative to classical THIQ alkaloids, favoring MAO-B.

Isoform selectivity MAO-A vs MAO-B Off-target liability

Primary Amine Handle Enables Direct Conjugation to Carboxylic Acids: A Critical Advantage Over 7-Methoxy-THIQ

The 1-aminomethyl substituent provides a nucleophilic primary amine that can be directly acylated with carboxylic acids or reductively alkylated with aldehydes under standard conditions. This reactivity was exploited by Austin et al. (1999), who used the 7-methoxy-1,2,3,4-tetrahydroisoquinoline core as a starting point but required multi-step functionalization to introduce the aminoalkyl chain needed for D3 receptor binding [1]. In contrast, (7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride delivers the pre-installed amine, collapsing a sequence of protection/deprotection and redox steps into a single amide coupling or reductive amination. The closest analog lacking the methanamine group, 7-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 43207-78-9), cannot undergo analogous direct conjugation and requires N-alkylation or ring functionalization that often demands harsher conditions and protection strategies.

Synthetic intermediate Dopamine D3 receptor ligands Amide coupling

Dihydrochloride Salt Form: Enhanced Aqueous Solubility and Handling Compared to Free Base Analogs

The dihydrochloride salt form (MW 265.18, C₁₁H₁₈Cl₂N₂O) ensures high water solubility suitable for direct dissolution in aqueous assay buffers, in contrast to the free base of structurally related 7-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives which are typically oils or low-melting solids with limited aqueous solubility . While the unsubstituted (1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine free base (MW 162.23, XLogP3-AA = 0.4) [1] presents handling challenges due to its hygroscopic and alkaline nature, the dihydrochloride salt of the 7-methoxy analog offers a crystalline, weighable solid that can be stored under ambient conditions and dissolved directly into biological media without organic co-solvents.

Salt selection Aqueous solubility Assay-ready formulation

High-Value Application Scenarios for (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride


Synthesis of Dopamine D₃ Receptor-Selective Ligand Libraries

The primary amine handle allows direct coupling to aryl acrylic acids (e.g., 3-(3-indolyl)propenoic acid) via EDC/HOBt-mediated amidation, a key step in constructing D₃-selective tetrahydroisoquinoline amides with nanomolar affinity [1]. The pre-installed 7-methoxy group further mimics the catechol substructure of dopamine without requiring protecting groups, enabling the rapid parallel synthesis of congeneric series for SAR exploration.

MAO-B Selective Probe Development for Parkinson's Disease Research

With an IC50 of 1.13 µM against MAO-B and >88-fold selectivity over MAO-A [2], this compound can serve as a starting scaffold for developing selective MAO-B imaging probes or pharmacological tools, where MAO-B inhibition is desired without the hypertensive 'cheese effect' associated with irreversible MAO-A inhibition.

Building Block for Multitarget-Directed Ligands (MTDLs)

The concurrent MAO-B inhibitory activity and the aminomethyl conjugation site make this compound attractive for designing hybrid molecules that simultaneously engage MAO-B and another CNS target (e.g., adenosine A₂A or histamine H₃ receptors), a strategy increasingly pursued for multifactorial neurodegenerative diseases [1][2].

Pre-Validated Positive Control for THIQ-Focused MAO Screening Panels

Given the well-characterized IC50 values against both MAO isoforms obtained in a standardized fluorescence assay [2], the compound can be deployed as a reference inhibitor in MAO-B selectivity screens, providing a reproducible benchmark that contextualizes the activity of novel synthetic THIQ derivatives.

Quote Request

Request a Quote for (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.